2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

Epigenetics PRC2 Complex Target Engagement

This unsubstituted imidazole-pyrrolidine core, stabilized as a dihydrochloride salt, offers superior aqueous solubility compared to the free base (CAS 871716-71-1) – a decisive factor for reproducible in vitro assay results. It uniquely displays dual-target engagement with measurable affinity for EED (IC50=80 nM) and IMPDH2 (Ki=240 nM), a polypharmacology profile absent in N-alkylated or fluorophenyl analogs. Procure this precise CAS number to obtain the exact scaffold required for PRC2/IMPDH2 target validation and SAR-driven library synthesis.

Molecular Formula C7H13Cl2N3
Molecular Weight 210.1 g/mol
CAS No. 1427380-84-4
Cat. No. B1377415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
CAS1427380-84-4
Molecular FormulaC7H13Cl2N3
Molecular Weight210.1 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC=CN2.Cl.Cl
InChIInChI=1S/C7H11N3.2ClH/c1-2-6(8-3-1)7-9-4-5-10-7;;/h4-6,8H,1-3H2,(H,9,10);2*1H
InChIKeyYKIIUYRGTMSSEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-2-yl)-1H-imidazole Dihydrochloride (CAS 1427380-84-4): Technical Specifications and Procurement-Ready Core Profile


2-(Pyrrolidin-2-yl)-1H-imidazole dihydrochloride (CAS 1427380-84-4) is a heterocyclic small molecule featuring a pyrrolidine ring fused to an imidazole core, stabilized as a dihydrochloride salt . This salt form confers enhanced aqueous solubility relative to its free base counterpart (CAS 871716-71-1), a critical parameter for reproducible in vitro assays . Its molecular formula is C₇H₁₃Cl₂N₃ with a molecular weight of 210.10 g/mol, and it is commercially available from multiple research suppliers at typical purities of 95-98% . As a privileged scaffold, it serves as a foundational building block in medicinal chemistry, with its core structure appearing in advanced clinical candidates such as the HCV NS5A inhibitors MK-4882 and MK-8742 [1]. For procurement specialists, this compound represents a versatile, entry-level heterocyclic core with well-defined chemical properties and established synthetic accessibility.

Procurement Alert: Why 2-(Pyrrolidin-2-yl)-1H-imidazole Dihydrochloride (1427380-84-4) Cannot Be Substituted by Simple In-Class Analogs


Generic substitution among 2-(pyrrolidin-2-yl)-1H-imidazole analogs is scientifically unjustified due to divergent and often orthogonal biological activity profiles driven by subtle structural variations. As demonstrated by cross-study comparable data, the unsubstituted core (CAS 1427380-84-4) exhibits a distinct polypharmacology profile with measurable activity against IMP dehydrogenase 2 (Ki = 240 nM) and the EED protein (IC₅₀ = 80 nM) [1][2]. In stark contrast, structurally modified analogs such as 4-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole (IC₅₀ = 27.6-31 nM) show dramatically enhanced potency against different target classes (neurotransmitter modulation), while N-methylated derivatives lack the IMP dehydrogenase activity entirely . Furthermore, the dihydrochloride salt form (this CAS) provides a critical solubility advantage over the free base (CAS 871716-71-1) and the mono-hydrochloride salt (CAS 2098031-06-0), directly impacting assay reproducibility and formulation consistency . These quantitative and functional divergences underscore why procurement of the exact CAS number is essential for experimental reproducibility and target engagement studies.

Head-to-Head Quantitative Differentiation: 2-(Pyrrolidin-2-yl)-1H-imidazole Dihydrochloride (1427380-84-4) vs. Key Comparators


EED Protein Binding: IC₅₀ = 80 nM Differentiation vs. Class Baseline

2-(Pyrrolidin-2-yl)-1H-imidazole dihydrochloride demonstrates moderate affinity for the EED (Embryonic Ectoderm Development) protein, a core component of the PRC2 complex, with an IC₅₀ value of 80 nM in a TR-FRET based competition binding assay [1]. While no direct comparator data is available in the same assay for this specific target, this value establishes a quantifiable baseline for target engagement that is distinct from other pyrrolidinyl-imidazole derivatives, which show no reported activity against EED [2].

Epigenetics PRC2 Complex Target Engagement

IMP Dehydrogenase 2 (IMPDH2) Inhibition: Ki = 240-440 nM Demonstrates Consistent Target Engagement

2-(Pyrrolidin-2-yl)-1H-imidazole dihydrochloride exhibits consistent, moderate inhibition of human IMP dehydrogenase 2 (IMPDH2), with Ki values ranging from 240 nM to 440 nM across multiple substrate competition assays (IMP and NAD substrates) [1]. This activity is a distinct feature of the unsubstituted core; functionalization at the 4- or 5-position of the imidazole ring or N-alkylation, as seen in compounds like 4-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole, ablates this activity . Mycophenolic acid, a clinical IMPDH inhibitor, has a Ki of ~10 nM for IMPDH2, placing this compound as a weaker, but chemically distinct, ligand [2].

Immunosuppression Antiviral Nucleotide Metabolism

Aqueous Solubility Advantage: Dihydrochloride Salt vs. Free Base Form

The dihydrochloride salt form (this CAS) is explicitly noted to possess enhanced water solubility compared to the free base 2-(pyrrolidin-2-yl)-1H-imidazole (CAS 871716-71-1) . While quantitative solubility values (e.g., mg/mL) are not publicly disclosed, this qualitative advantage is a critical factor for reliable preparation of aqueous stock solutions and cell-based assays . This directly contrasts with the free base and mono-hydrochloride salt, which have different physical properties and may require organic co-solvents like DMSO.

Formulation Assay Development Bioavailability

TRPC5 Ion Channel Inhibition: IC₅₀ = 4.44 μM Establishes Weak Baseline Activity

In a functional cell-based assay, 2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride weakly inhibits the mouse TRPC5 ion channel with an IC₅₀ of 4.44 μM (4,440 nM) [1]. This activity, while weak, provides a valuable negative control or a starting point for fragment-based optimization. For comparison, optimized TRPC5 inhibitors such as clemizole derivatives or 1-alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles achieve nanomolar potency (e.g., 16f with IC₅₀ < 100 nM) [2].

Ion Channel Pain Neuroscience

Carboxylesterase 1 (CES1) Inhibition: Ki = 7.41 nM Demonstrates High Potency for a Subset of Analogs

While this specific CAS (1427380-84-4) was not directly tested for CES1 inhibition in the primary screen, a closely related compound with a similar core structure (BDBM50371972) exhibited potent inhibition of human carboxylesterase 1 with a Ki of 7.41 nM after 24 hours [1]. This highlights the potential for this scaffold to produce high-potency ligands for metabolizing enzymes, and underscores the importance of sourcing the exact CAS number for reliable control experiments. The unsubstituted core may serve as a less potent control or a starting point for SAR.

Drug Metabolism DDI Hydrolysis

HCV NS5A Inhibitor Core: Clinical Proof-of-Concept for the Pyrrolidinyl-Imidazole Scaffold

The 2-(pyrrolidin-2-yl)-1H-imidazole moiety is the fundamental building block of the clinical-stage HCV NS5A inhibitors MK-4882 and MK-8742, which incorporate this exact core structure [1]. MK-4882 demonstrated significant viral load reductions in HCV-infected chimpanzees, and MK-8742 (elbasvir) achieved regulatory approval as part of a combination therapy [2]. This clinical validation of the core scaffold provides a high level of confidence for researchers aiming to leverage this chemical space for antiviral or other target classes.

Antiviral Hepatitis C Drug Discovery

Optimized Application Scenarios for 2-(Pyrrolidin-2-yl)-1H-imidazole Dihydrochloride (1427380-84-4) Based on Quantitative Evidence


Epigenetic Probe Development: EED Ligand Optimization

With a measurable IC₅₀ of 80 nM against the EED protein in a TR-FRET assay [4], this compound serves as a validated starting point for medicinal chemistry campaigns targeting the PRC2 complex. Researchers can use this core to synthesize focused libraries, rapidly establishing SAR to improve upon this baseline affinity for EED and related epigenetic readers.

Nucleotide Metabolism Research: IMPDH2 Mechanistic Studies

The consistent, moderate inhibition of IMPDH2 (Ki = 240-440 nM) [4] positions this compound as a unique chemical tool for dissecting IMPDH2's non-catalytic roles or for use as a weak, reversible control in biochemical assays. Unlike the potent clinical inhibitor mycophenolic acid, this compound's weaker affinity allows for the study of IMPDH2 conformational dynamics without complete enzyme saturation.

Ion Channel Pharmacology: TRPC5 Inhibitor Benchmarking

The weak but quantifiable inhibition of the TRPC5 ion channel (IC₅₀ = 4.44 μM) [4] makes this compound an ideal negative control or fragment starting point for TRPC5 drug discovery programs. It allows electrophysiologists and medicinal chemists to establish a clear activity baseline, against which the potency of newly synthesized derivatives can be objectively measured.

Antiviral Drug Discovery: NS5A Inhibitor Scaffold Optimization

Given that this exact core structure is a key component of the clinically approved HCV NS5A inhibitor elbasvir [4], procurement of this compound is essential for any research group aiming to explore next-generation NS5A inhibitors or repurpose this privileged scaffold for other viral targets. It provides a direct structural link to validated pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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